(4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the chromene family, characterized by a fused benzopyran ring system. The presence of hydroxyl and carboxylic acid functional groups contributes to its reactivity and potential utility in synthetic chemistry and biological research.
Preparation Methods
The synthesis of (4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and functional group transformations. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Chemical Reactions Analysis
(4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines.
Scientific Research Applications
(4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
(4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid can be compared with other chromene derivatives, such as:
(1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene:
(4aR,8aS)-4a-Methyl-1-methylene-7-(propan-2-ylidene)decahydronaphthalene: Another chromene derivative with distinct reactivity and applications. The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer unique reactivity and potential biological activities.
Properties
CAS No. |
60722-20-5 |
---|---|
Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(4aR,8aS)-7-hydroxy-4-oxo-4a,8a-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O5/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4,6,8,11H,(H,13,14)/t6-,8-/m0/s1 |
InChI Key |
WTSKOSDWKCOHNR-XPUUQOCRSA-N |
Isomeric SMILES |
C1=CC(=C[C@H]2[C@@H]1C(=O)C=C(O2)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC2C1C(=O)C=C(O2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.